molecular formula C12H17ClN2O B1379650 (5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride CAS No. 1214741-24-8

(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride

Cat. No.: B1379650
CAS No.: 1214741-24-8
M. Wt: 240.73 g/mol
InChI Key: KMBVDZRDOCCCLX-MERQFXBCSA-N
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Description

(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride: is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidinone ring substituted with a benzylamino group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride typically involves the reaction of benzylamine with a suitable pyrrolidinone precursor. The reaction is often carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents include benzylamine, pyrrolidinone, and hydrochloric acid. The reaction is usually performed in an organic solvent such as ethanol or methanol, with the temperature carefully regulated to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Purification steps, including crystallization and recrystallization, are employed to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions: (5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, (5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new pharmaceuticals.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs targeting neurological disorders or other medical conditions.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride involves its interaction with specific molecular targets. The benzylamino group allows the compound to bind to receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

  • (5S)-5-[(Methylamino)methyl]-2-pyrrolidinone hydrochloride
  • (5S)-5-[(Ethylamino)methyl]-2-pyrrolidinone hydrochloride
  • (5S)-5-[(Phenylamino)methyl]-2-pyrrolidinone hydrochloride

Uniqueness: (5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride stands out due to its benzylamino group, which provides unique steric and electronic properties. This makes it more selective in binding to certain biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

(5S)-5-[(benzylamino)methyl]pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c15-12-7-6-11(14-12)9-13-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBVDZRDOCCCLX-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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